molecular formula C8H7N5O2 B5823151 2-hydroxy-N-(2H-tetrazol-5-yl)benzamide CAS No. 5565-90-2

2-hydroxy-N-(2H-tetrazol-5-yl)benzamide

Cat. No.: B5823151
CAS No.: 5565-90-2
M. Wt: 205.17 g/mol
InChI Key: ZUCXRCBGGBDCSY-UHFFFAOYSA-N
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Description

2-Hydroxy-N-(2H-tetrazol-5-yl)benzamide is a benzamide derivative featuring a salicylamide backbone (2-hydroxybenzamide) linked to a tetrazole moiety. Tetrazoles are nitrogen-rich heterocycles known for their bioisosteric properties, often mimicking carboxylic acids in drug design to enhance metabolic stability and bioavailability . This compound’s structure combines the anti-inflammatory and antimicrobial properties of salicylamides with the pharmacophoric versatility of tetrazoles, making it a candidate for diverse biological applications.

Properties

IUPAC Name

2-hydroxy-N-(2H-tetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c14-6-4-2-1-3-5(6)7(15)9-8-10-12-13-11-8/h1-4,14H,(H2,9,10,11,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCXRCBGGBDCSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NNN=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971000
Record name 2-Hydroxy-N-(2H-tetrazol-5-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5565-90-2
Record name 2-Hydroxy-N-(2H-tetrazol-5-yl)benzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2H-tetrazol-5-yl)benzamide typically involves the formation of the tetrazole ring followed by its attachment to the benzamide core. One common method is the [2+3]-cycloaddition reaction between a nitrile and an azide to form the tetrazole ring . This reaction can be carried out under various conditions, often involving the in situ generation of hydrazoic acid through the activation of the azide by metals or strong Lewis acids .

Industrial Production Methods

Industrial production methods for tetrazole derivatives, including this compound, often rely on scalable and efficient synthetic routes. These methods may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(2H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a benzaldehyde derivative, while reduction of the amide group may produce an amine derivative.

Scientific Research Applications

2-hydroxy-N-(2H-tetrazol-5-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2H-tetrazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes and inhibit their activity . Additionally, the hydroxy group can form hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key Compounds Compared :

Compound Name Substituent/Ring System Key Features
2-Hydroxy-N-(2H-tetrazol-5-yl)benzamide Tetrazole ring at position N Bioisostere for carboxylic acids
Rip-B () Methoxyphenethylamine side chain Enhanced lipophilicity
2-Hydroxy-N-(5-chloro-1,3-thiazol-2-yl)benzamide () Thiazole ring Electrophilic chlorine substitution
5-Bromo-N-phenyl-2-(2H-tetrazol-5-ylmethoxy)benzamide () Tetrazolylmethoxy linker Bromine for halogen bonding
2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide () Thiadiazole ring Dual methoxy groups for solubility

Analysis :

  • Tetrazole vs. Thiazole/Thiadiazole : The tetrazole ring (pKa ~4.9) provides acidity comparable to carboxylic acids, improving membrane permeability . In contrast, thiazole () and thiadiazole () derivatives exhibit higher electron-withdrawing properties, influencing receptor binding and stability.
  • Methoxy groups () improve solubility but may reduce metabolic stability due to O-demethylation pathways.

Key Findings :

  • Tetrazole-containing compounds (e.g., ) are prioritized for oral bioavailability due to their carboxylic acid mimicry .
  • Thiadiazole derivatives () show broad-spectrum fungicidal activity, likely due to sulfur’s role in disrupting cellular redox balance.
  • Trifluoromethyl-substituted benzamides () achieve 83–96% synthesis yields and potent antimicrobial activity, attributed to the CF3 group’s electron-withdrawing and hydrophobic effects .

Solubility and Stability :

  • Tetrazole analogs: Improved aqueous solubility at physiological pH (pH-dependent ionization) compared to carboxylic acid counterparts .
  • Crystalline salts (): Ethanolamine or morpholine salts enhance solubility and thermal stability.

Hazard Profiles :

  • Benzamide derivatives generally exhibit low acute toxicity but may accumulate in lipid-rich tissues due to aromatic substituents ().

Biological Activity

2-Hydroxy-N-(2H-tetrazol-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C9H9N5O2
  • Molecular Weight : 205.20 g/mol

This compound features a benzamide core substituted with a hydroxy group and a tetrazole moiety, which contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that various tetrazole derivatives exhibit significant antimicrobial properties. In particular, studies have shown that compounds containing the tetrazole ring can inhibit the growth of several bacterial strains. For example:

  • Antibacterial Activity :
    • A study indicated that derivatives of tetrazole, including those similar to this compound, showed moderate activity against Pseudomonas aeruginosa and Klebsiella pneumoniae .
    • The Minimum Inhibitory Concentration (MIC) values for certain related compounds were reported as follows:
CompoundBacteria TestedMIC (μg/mL)
Compound ABacillus subtilis100
Compound BPseudomonas aeruginosa125
Compound CStaphylococcus aureus62.5

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. A study involving carrageenan-induced paw edema in rats demonstrated that compounds with similar structures exhibited moderate anti-inflammatory activity compared to standard drugs like phenylbutazone .

Case Study: Synthesis and Evaluation

A recent study synthesized a series of tetrazole derivatives, including this compound, and evaluated their biological activities. The following results were noted:

  • Synthesis Method : The compound was synthesized through a multi-step process involving the reaction of benzoyl chloride with hydrazine derivatives.
  • Biological Assays : Various assays were conducted, including DPPH radical scavenging for antioxidant activity and agar well diffusion methods for antibacterial testing.

Results Summary

The synthesized compounds showed promising results in both antioxidant and antimicrobial assays:

Activity TypeResult Summary
AntioxidantSignificant free radical scavenging
AntibacterialModerate activity against tested strains
Anti-inflammatoryModerate enhancement of anti-inflammatory activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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